6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile
Description
6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile is a complex heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.
Properties
IUPAC Name |
10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c1-19(2)6-4-12-11-9-17-14-10(7-15)8-18-20(14)13(11)3-5-16-12/h3-6,8-9H,1-2H3/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEHXOIVAKSMIV-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=NC=CC2=C1C=NC3=C(C=NN23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C1=NC=CC2=C1C=NC3=C(C=NN23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile typically involves the reaction of aminoazoles with condensation products of β-diketones, β-ketoesters, or α-cyano ketones with orthoesters or dimethylformamide dimethyl acetal (DMFDMA). The reaction conditions often include the use of chloroform and methanol as solvents, with the progress and purity of the products monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and vinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Due to its biological activity, it is being investigated for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar biological activities, particularly as a CDK inhibitor.
Uniqueness
Its ability to act as a potent enzyme inhibitor and its diverse reactivity make it a valuable compound for scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
